molecular formula C7H8N4O2 B12849568 5-Guanidinonicotinic acid

5-Guanidinonicotinic acid

Cat. No.: B12849568
M. Wt: 180.16 g/mol
InChI Key: KELOEMONGKDWGK-UHFFFAOYSA-N
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Description

5-Guanidinonicotinic acid is a nicotinic acid derivative featuring a guanidino (-NH-C(=NH)-NH₂) substituent at the 5-position of the pyridine ring. Guanidino groups are highly basic, influencing solubility, bioavailability, and interactions with biological targets such as enzymes or phosphate-binding proteins .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

5-(diaminomethylideneamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N4O2/c8-7(9)11-5-1-4(6(12)13)2-10-3-5/h1-3H,(H,12,13)(H4,8,9,11)

InChI Key

KELOEMONGKDWGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1N=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Guanidinonicotinic acid typically involves the guanylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with a guanidine precursor, such as S-methylisothiourea, under basic conditions. This reaction can be catalyzed by various metal catalysts, including copper and palladium, to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve the use of scalable and eco-friendly methods. For instance, the guanylation reaction can be performed in aqueous solutions using catalytic amounts of scandium triflate, which allows for mild reaction conditions and high efficiency . Additionally, the use of polymer-supported guanidylation can facilitate the separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Guanidinonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The guanidine group can be oxidized to form urea derivatives.

    Reduction: The nitro group in nicotinic acid can be reduced to an amine.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Biochemical Applications

5-Guanidinonicotinic acid is recognized for its role as a precursor in the synthesis of biologically active compounds. Its structural similarity to other guanidine derivatives allows it to participate in various biochemical pathways.

1.1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, guanidinium-functionalized compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria, disrupting biofilms that often resist conventional antibiotics . This suggests that this compound could be investigated for its potential as a novel antimicrobial agent.

1.2. Neuromodulation and Hormonal Release

Studies have highlighted the physiological roles of guanidinoacetic acid (a related compound) in stimulating hormonal release and enhancing neuromodulation . This suggests that this compound may also influence metabolic processes, potentially improving cellular bioenergetics and offering therapeutic avenues for conditions related to energy metabolism.

Pharmacological Applications

The pharmacological potential of this compound is notable, particularly in the context of metabolic disorders and neurodegenerative diseases.

2.1. Creatine Biosynthesis

As a precursor to creatine, this compound could play a crucial role in enhancing creatine availability in the body. Creatine is vital for energy metabolism, particularly in muscle and brain tissues . Supplementation with related compounds has shown promise in improving physical performance and cognitive function, suggesting potential applications in sports nutrition and neuroprotection.

2.2. Therapeutic Applications in Neurology

Recent studies have explored the use of guanidinoacetate (another derivative) in treating secondary progressive multiple sclerosis. The administration of guanidinoacetate has been associated with increased creatine levels in the brain, which may contribute to improved neurological function . This opens avenues for investigating this compound as a potential treatment for neurodegenerative conditions.

Material Science Applications

Beyond biological applications, this compound can also be explored for its properties in material science.

3.1. Polymer Chemistry

The guanidine moiety can enhance the properties of polymers used in various applications, including drug delivery systems and coatings. The incorporation of guanidine derivatives into polymer matrices can improve their antimicrobial properties, making them suitable for medical devices .

3.2. Cosmetic Formulations

The unique chemical properties of this compound suggest potential applications in cosmetic formulations aimed at skin health. Its ability to modulate biological processes could be harnessed to develop products that enhance skin barrier functions or provide anti-aging benefits .

Mechanism of Action

The mechanism of action of 5-Guanidinonicotinic acid involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group is highly basic and can form strong hydrogen bonds with anionic species, while the nicotinic acid moiety can participate in redox reactions and metal coordination . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-position substitution on nicotinic acid determines chemical reactivity and biological activity. Key analogs include:

Compound Name Substituent at 5-Position Molecular Formula CAS Number Key Feature(s)
5-Aminonicotinic acid -NH₂ C₆H₆N₂O₂ 24242-19-1 Amino group enables peptide coupling; used in pharmaceutical research
5-Hydroxynicotinic acid -OH C₆H₅NO₃ 27828-71-3 Hydroxyl group enhances hydrogen bonding; used in metal chelation studies
5-Iodonicotinic acid -I C₆H₄INO₂ 15366-65-1 Halogen substitution aids in radiolabeling or cross-coupling reactions
5-(Piperidin-1-yl)nicotinic acid -N-(piperidin-1-yl) C₁₁H₁₄N₂O₂ 878742-33-7 Piperidine ring introduces lipophilicity; no significant hazards reported
Guanidinoacetic acid -CH₂-C(=NH)-NH₂ (side chain) C₃H₇N₃O₂ 352-97-6 Guanidino group participates in creatine biosynthesis; low toxicity

Key Insight: The guanidino group in 5-Guanidinonicotinic acid likely enhances its interaction with negatively charged biomolecules (e.g., phosphates), similar to L-arginine .

Physicochemical Properties

  • Solubility: Hydroxyl (-OH) and amino (-NH₂) substituents increase water solubility, while halogen (-I) or piperidine groups enhance lipophilicity .
  • Basicity: Guanidino groups (pKa ~12–13) are more basic than amino groups (pKa ~9–10), affecting protonation states under physiological conditions .

Biological Activity

5-Guanidinonicotinic acid (5-GNA) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic and therapeutic applications. This article provides an overview of the biological activity of 5-GNA, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the addition of a guanidine group at the 5-position of the pyridine ring. This modification enhances its solubility and biological activity compared to its parent compound. The structural formula can be represented as follows:

C7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2

The biological activity of 5-GNA is primarily attributed to its role as a modulator of metabolic pathways. It is believed to influence several key mechanisms:

  • NAD+ Biosynthesis : 5-GNA can participate in the synthesis of NAD+ (nicotinamide adenine dinucleotide), a crucial cofactor in various enzymatic reactions involved in energy metabolism and cellular repair processes.
  • Sirtuin Activation : By increasing NAD+ levels, 5-GNA may enhance sirtuin activity, which is linked to longevity and metabolic regulation.
  • Antioxidant Properties : Preliminary studies suggest that 5-GNA may exhibit antioxidant effects, potentially protecting cells from oxidative stress.

1. Cellular Metabolism

Research indicates that 5-GNA can stimulate metabolic pathways in various cell types. For instance, it has been shown to enhance glucose uptake in muscle cells, suggesting a role in improving insulin sensitivity. This effect is particularly relevant for metabolic disorders such as type 2 diabetes.

StudyCell TypeEffect Observed
Muscle CellsIncreased glucose uptake
HepatocytesEnhanced lipid metabolism

2. Neuroprotective Effects

In neurobiological studies, 5-GNA demonstrated protective effects against neuronal damage induced by oxidative stress. It has been suggested that the compound may mitigate apoptosis in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases.

  • Case Study : A study involving neonatal rat hippocampal neurons showed that treatment with 5-GNA significantly reduced cell death caused by hydrogen peroxide exposure, indicating its neuroprotective potential .

3. Cancer Research

The impact of 5-GNA on cancer cell lines has been explored, particularly regarding its ability to modulate cell proliferation and apoptosis. In vitro studies have indicated that 5-GNA can inhibit the growth of certain cancer cell lines while promoting apoptosis through the activation of specific signaling pathways.

Cancer TypeIC50 (µM)Mechanism
Breast Cancer15Induction of apoptosis via caspase activation
Prostate Cancer20Inhibition of proliferation through cell cycle arrest

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